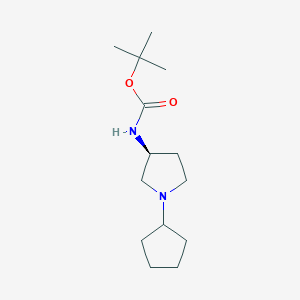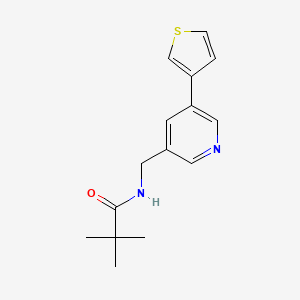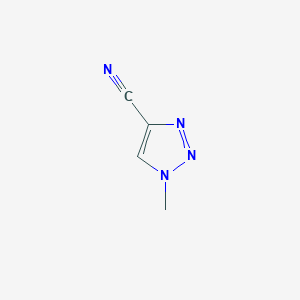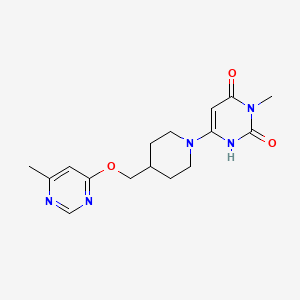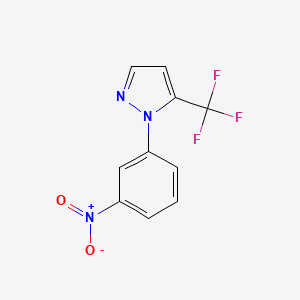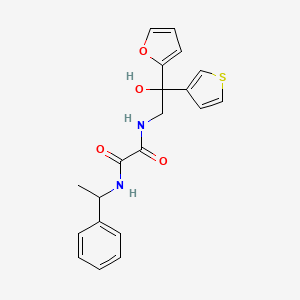![molecular formula C19H24N2O5S B2364125 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1902949-88-5](/img/structure/B2364125.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a benzenesulfonamide derivative, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted benzenesulfonamides .Molecular Structure Analysis
The projected structures of the synthesized derivatives were confirmed using various spectral techniques such as IR, 1H NMR, and EIMS .Chemical Reactions Analysis
The synthesized derivatives were screened for antibacterial potential and inhibitory activity against the lipoxygenase enzyme . Sulfonamides, having the general formula R-SO2NH2, are known as inhibitors of proteases, carbonic anhydrase, capsase, and COX-2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using various techniques. For example, the molecular weight of one of the synthesized derivatives, N-[1-methylpropyl-(2,3-dihydro-1,4-benzodioxin-6-yl)]benzenesulfonamide, was found to be 347.4 g/mol .科学的研究の応用
Biological Activity of Sulfonamide Hybrids
Sulfonamides form a significant class of drugs with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in the design and development of two-component sulfonamide hybrids, integrating various pharmaceutical active scaffolds such as coumarin, indole, quinoline, and isoquinoline, have shown considerable promise in enhancing biological activity and specificity (Ghomashi et al., 2022).
Synthetic Routes and Chemical Properties
The synthesis of diverse derivatives incorporating sulfonamide moieties, including pyrrole and pyrrolo[2,3-d]pyrimidine derivatives, has been explored for their antifungal activity and provides a basis for the chemical manipulation and application of such compounds in various biological contexts (El-Gaby et al., 2002).
Sulfonamides in Medicinal Chemistry
The structural modification and hybridization of sulfonamides with heterocyclic moieties have been a focus in medicinal chemistry, aiming to develop new drugs with enhanced activity and specificity. The incorporation of sulfonamide groups into various heterocyclic frameworks, including quinoline and its derivatives, has been studied for their potential antibacterial and antifungal activities, as well as for their roles as inhibitors of specific biological targets (Kravchenko et al., 2005).
Antimicrobial and Antitumor Applications
Sulfonamide-based compounds, due to their diverse biological activities, have been extensively explored for their antimicrobial and antitumor applications. The structural diversity and ability to modify sulfonamide derivatives enable the design of compounds with targeted biological activities, making them valuable in the development of new therapeutic agents (Rahman et al., 2014).
作用機序
In bacteria, sulfonamides primarily block the foliate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . As humans acquire folate through diet rather than synthesizing it for themselves, these drugs do not disturb human folate biochemistry .
将来の方向性
特性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c22-18-4-1-12-9-15(10-13-5-6-21(18)19(12)13)27(23,24)20-14-2-3-16-17(11-14)26-8-7-25-16/h9-10,14,16-17,20H,1-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLZJHMLEOTNQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2364043.png)
![[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2364045.png)
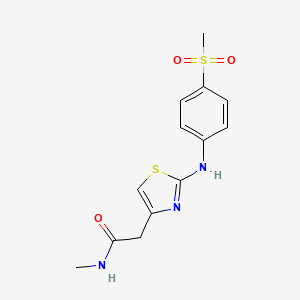
![Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2364047.png)
![N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364048.png)
![(E)-N-[[(2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2364049.png)
![N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2364050.png)
